Diethyl 2-acetamido-2-(5-aminopyridin-2-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-acetamido-2-(5-aminopyridin-2-yl)propanedioate is an organic compound that belongs to the class of pyridine derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both acetamido and aminopyridinyl groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-(5-aminopyridin-2-yl)propanedioate typically involves the following steps:
Starting Materials: The synthesis begins with diethyl malonate and 5-aminopyridine.
Acetylation: The 5-aminopyridine is acetylated using acetic anhydride to form 5-acetamidopyridine.
Condensation: The acetylated product is then condensed with diethyl malonate in the presence of a base such as sodium ethoxide.
Cyclization: The resulting intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetamido-2-(5-aminopyridin-2-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Diethyl 2-acetamido-2-(5-aminopyridin-2-yl)propanedioate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Diethyl 2-acetamido-2-(5-aminopyridin-2-yl)propanedioate involves its interaction with specific molecular targets. The acetamido and aminopyridinyl groups can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-acetamidomalonate: Similar structure but lacks the aminopyridinyl group.
2-Acetamido-5-aminopyridine: Similar structure but lacks the diethyl malonate moiety.
Pyridylalanine Derivatives: Compounds with similar pyridine ring but different substituents.
Uniqueness
Diethyl 2-acetamido-2-(5-aminopyridin-2-yl)propanedioate is unique due to the presence of both acetamido and aminopyridinyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications.
Properties
CAS No. |
67938-68-5 |
---|---|
Molecular Formula |
C14H19N3O5 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-(5-aminopyridin-2-yl)propanedioate |
InChI |
InChI=1S/C14H19N3O5/c1-4-21-12(19)14(17-9(3)18,13(20)22-5-2)11-7-6-10(15)8-16-11/h6-8H,4-5,15H2,1-3H3,(H,17,18) |
InChI Key |
OTXPYNWALLKIAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=C1)N)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.